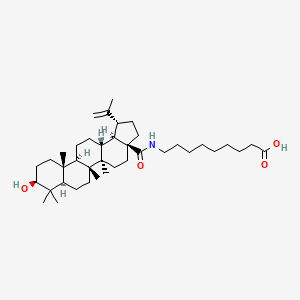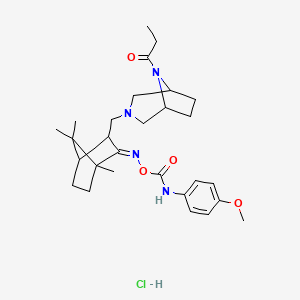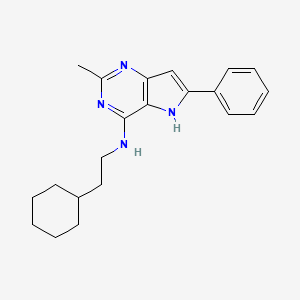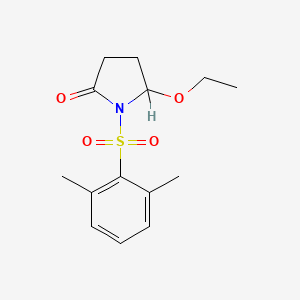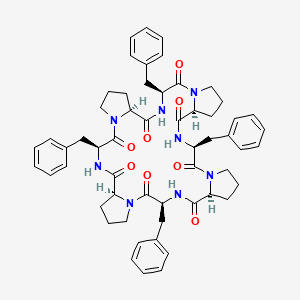
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel-, also known as monosodium tartrate, is a chemical compound with the molecular formula C4H5NaO6. It is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is widely used in various industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- typically involves the neutralization of tartaric acid with sodium hydroxide. The reaction can be represented as follows:
C4H6O6+NaOH→C4H5NaO6+H2O
This reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
In industrial settings, the production of monosodium tartrate involves the extraction of tartaric acid from natural sources such as grape juice or wine lees. The extracted tartaric acid is then neutralized with sodium hydroxide to produce the monosodium salt. The product is purified through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dihydroxyfumaric acid.
Reduction: It can be reduced to produce dihydroxybutanoic acid.
Substitution: It can undergo substitution reactions with various reagents to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alcohols and acids under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydroxyfumaric acid.
Reduction: Dihydroxybutanoic acid.
Substitution: Various esters and derivatives depending on the reagents used.
Applications De Recherche Scientifique
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- has numerous applications in scientific research:
Chemistry: It is used as a chiral resolving agent in the separation of racemic mixtures.
Biology: It is used in buffer solutions and as a stabilizer for enzymes and other biological molecules.
Medicine: It is used in pharmaceutical formulations as an excipient and stabilizer.
Industry: It is used in the food industry as an acidity regulator and in the production of emulsifiers and stabilizers.
Mécanisme D'action
The mechanism of action of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and stabilizing enzymes and other proteins. Its acidity-regulating properties also play a role in maintaining the pH balance in various formulations.
Comparaison Avec Des Composés Similaires
Butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- can be compared with other similar compounds such as:
Tartaric Acid: The parent compound, which is more acidic and less soluble in water.
Disodium Tartrate: A similar compound with two sodium ions, which is more soluble in water and used in different applications.
Potassium Tartrate: Another similar compound with potassium ions, used in baking and as a buffering agent.
The uniqueness of butanedioic acid, 2,3-dihydroxy-, monosodium salt, (2R,3S)-rel- lies in its specific solubility and acidity properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
25817-08-7 |
|---|---|
Formule moléculaire |
C4H6NaO6+ |
Poids moléculaire |
173.08 g/mol |
Nom IUPAC |
sodium;(2R,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/t1-,2+; |
Clé InChI |
NKAAEMMYHLFEFN-NUGIMEKKSA-N |
SMILES isomérique |
[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Na+] |
SMILES canonique |
C(C(C(=O)O)O)(C(=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


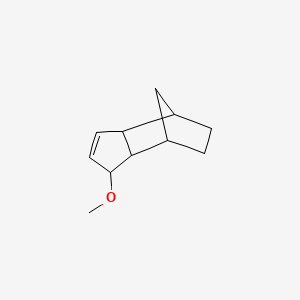
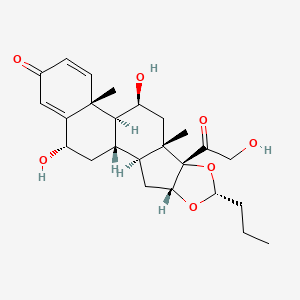

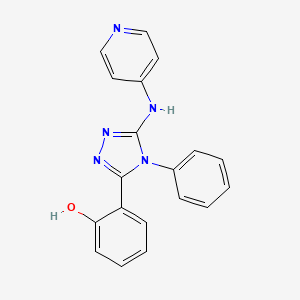
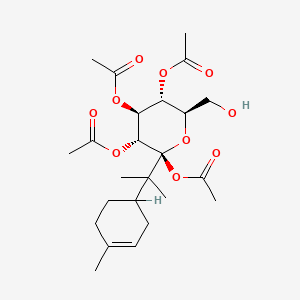
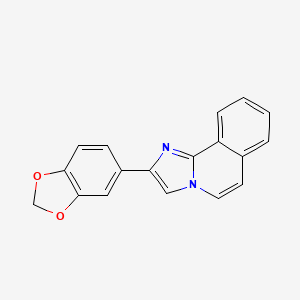
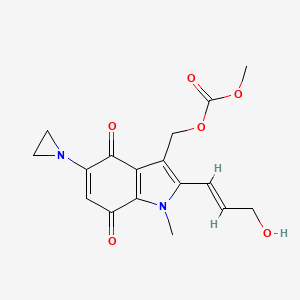
![1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12729213.png)

